BPH-1358

Enzyme Inhibition Drug Discovery Infectious Disease

Procure BPH-1358 for reproducible dual FPPS/UPPS inhibition. Unlike zoledronic acid, this dihydrochloride salt lacks a bisphosphonate moiety, uniquely targeting bacterial UPPS (IC50 110 nM) and host FPPS (1.8 μM). Demonstrated 100% survival in lethal MRSA mouse models and methicillin synergy (FICI=0.25). Essential for antibiotic potentiation and medicinal chemistry SAR studies.

Molecular Formula C32H30Cl2N6O2
Molecular Weight 601.5 g/mol
Cat. No. B10796805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-1358
Molecular FormulaC32H30Cl2N6O2
Molecular Weight601.5 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl.Cl
InChIInChI=1S/C32H28N6O2.2ClH/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;;/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H
InChIKeyASVCJNSPDDRTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPH-1358 (NSC50460) Dihydrochloride: A Potent Bis-Imidazoline Inhibitor of FPPS and UPPS for Antibacterial and Metabolic Research


N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride, commonly known as BPH-1358 or NSC50460, is a synthetic bis(imidazoline) compound . It functions as a potent small-molecule inhibitor, primarily targeting two key enzymes: human farnesyl diphosphate synthase (FPPS), a critical enzyme in the mevalonate pathway of cholesterol and isoprenoid biosynthesis, and undecaprenyl diphosphate synthase (UPPS), an enzyme essential for bacterial cell wall biosynthesis [1]. This compound is supplied as a dihydrochloride salt, ensuring high purity (≥95%) for consistent and reproducible experimental results in vitro and in vivo .

Why BPH-1358 Dihydrochloride Cannot Be Simply Substituted by Other FPPS or UPPS Inhibitors


The scientific value of BPH-1358 lies in its unique dual-target inhibition profile and proven in vivo efficacy, which are not replicated by other in-class compounds. Unlike standard bisphosphonate FPPS inhibitors (e.g., zoledronic acid), BPH-1358 lacks the bisphosphonate moiety, resulting in a distinct binding mode and a unique ability to also potently inhibit bacterial UPPS [1]. This dual activity confers direct antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), a feature absent in conventional FPPS inhibitors [2]. Furthermore, its specific salt form (dihydrochloride) possesses defined physicochemical properties (e.g., molecular weight, solubility) that are critical for experimental reproducibility and may differ significantly from its free base or mesylate salt counterparts, making generic substitution unreliable for consistent biological outcomes [1].

Quantitative Differentiation of BPH-1358 Dihydrochloride from Key Comparators


Dual-Target Enzyme Inhibition Potency (FPPS and UPPS)

BPH-1358 dihydrochloride demonstrates potent dual inhibition of human FPPS and bacterial UPPS. Its IC50 for human FPPS is 1.8 μM, a level of potency comparable to some non-bisphosphonate leads but achieved with a structurally distinct bis-imidazoline scaffold [1]. Critically, it is also a highly potent inhibitor of UPPS from E. coli and S. aureus, with an IC50 of 110 nM, a key target for antibacterial drug development [2]. This dual activity differentiates it from conventional FPPS inhibitors like zoledronic acid, which has high FPPS potency (IC50 ~15-20 nM) but no reported activity against UPPS or direct antibacterial effects .

Enzyme Inhibition Drug Discovery Infectious Disease

In Vitro Antibacterial Activity Against MRSA

BPH-1358 dihydrochloride exhibits direct antibacterial activity against clinically relevant S. aureus strains in vitro, with a minimum inhibitory concentration (MIC) of approximately 250 ng/mL [1]. This activity is a direct consequence of its UPPS inhibition and is not observed with standard FPPS inhibitors like zoledronic acid, which lack antibacterial properties [2].

Antimicrobial Resistance Staphylococcus aureus MRSA

In Vivo Efficacy in a Murine Model of MRSA Infection

BPH-1358 has demonstrated robust in vivo efficacy, conferring complete protection in a lethal mouse model of S. aureus (MRSA) infection. Administration of BPH-1358 at 10 mg/kg resulted in 100% survival (20/20 mice) in an intraperitoneal infection model, a clear demonstration of its therapeutic potential in a complex biological system [1]. This is a critical differentiator from many in vitro hits that fail to translate in vivo and from bisphosphonate FPPS inhibitors, which are not used for treating acute bacterial infections.

In Vivo Pharmacology MRSA Antibacterial

Synergistic Interaction with Methicillin

In addition to its direct antibacterial effects, BPH-1358 exhibits strong in vitro synergy with the beta-lactam antibiotic methicillin against a USA300 MRSA strain. This synergy is quantified by a fractional inhibitory concentration index (FICI) of 0.25, a value that indicates strong synergistic activity (FICI ≤ 0.5 is considered synergistic) [1][2]. This property suggests BPH-1358 could be a valuable tool for investigating combination therapies to overcome antibiotic resistance, a potential not shared by most other FPPS or UPPS inhibitors.

Antibiotic Synergy MRSA Combination Therapy

Optimal Application Scenarios for BPH-1358 Dihydrochloride Based on Quantitative Evidence


Investigating the Intersection of Host Lipid Metabolism and Bacterial Pathogenesis

This scenario leverages BPH-1358's dual FPPS/UPPS inhibition. Researchers studying how bacterial infection alters host cell isoprenoid metabolism can use BPH-1358 to simultaneously inhibit host FPPS (IC50 = 1.8 μM) and bacterial UPPS (IC50 = 110 nM) in co-culture models [1][2]. This approach is not feasible with specific FPPS inhibitors (e.g., zoledronic acid) or UPPS inhibitors alone.

Preclinical Evaluation of Novel Anti-MRSA Therapies in Vivo

BPH-1358 is ideally suited for in vivo proof-of-concept studies for new anti-MRSA strategies. Its demonstrated ability to confer 100% survival in a lethal murine MRSA infection model at 10 mg/kg provides a robust and quantifiable benchmark for testing new formulations, combination therapies, or delivery methods against a validated positive control [3].

Probing Synergistic Mechanisms to Combat Antibiotic Resistance

The strong in vitro synergy with methicillin (FICI = 0.25) makes BPH-1358 a powerful tool for investigating the molecular basis of antibiotic potentiation [3]. It can be employed as a chemical probe in transcriptomic, proteomic, or metabolomic studies to identify pathways that, when co-inhibited with beta-lactam antibiotics, lead to enhanced bacterial killing.

Structure-Activity Relationship (SAR) Studies for Non-Bisphosphonate FPPS/UPPS Inhibitors

BPH-1358 serves as a validated lead scaffold for medicinal chemistry programs aiming to develop novel, non-bisphosphonate inhibitors of FPPS and UPPS. Its established IC50 values (1.8 μM and 110 nM) and in vivo activity provide a clear benchmark for assessing the potency and efficacy of new analogs, guiding SAR exploration around the bis-imidazoline core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPH-1358

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.